Benzenesulfonyl cyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Heterocyclic Compounds

BzCN plays a crucial role in the synthesis of heterocyclic compounds, particularly pyridines and quinolines. These nitrogen-containing ring structures are essential building blocks in pharmaceuticals, agrochemicals, and functional materials. BzCN participates in various reaction pathways to create these heterocycles, allowing researchers to develop novel compounds with desired properties [].

Peptide and Protein Synthesis

Benzenesulfonyl cyanide contributes to the field of peptide and protein synthesis. Researchers utilize BzCN to study the mechanisms of action of specific enzymes involved in these processes. By strategically incorporating BzCN into the synthesis pathway, scientists can gain insights into how enzymes function and identify potential targets for drug development [].

Investigation of Biomolecules

BzCN serves as a valuable tool for investigating the structure and function of proteins and nucleic acids. Researchers can employ BzCN as a probe to explore the interactions between these biomolecules and understand their roles in cellular processes [].

Enzyme Inhibition Studies

One of the intriguing applications of BzCN lies in its ability to inhibit enzymes. It acts as a specific inhibitor, particularly targeting enzymes involved in protein synthesis. BzCN binds to the active site of these enzymes, hindering the binding of their natural substrates and consequently halting the enzymatic reaction. This allows researchers to study the consequences of inhibiting specific enzymes and gain valuable information about cellular processes [].

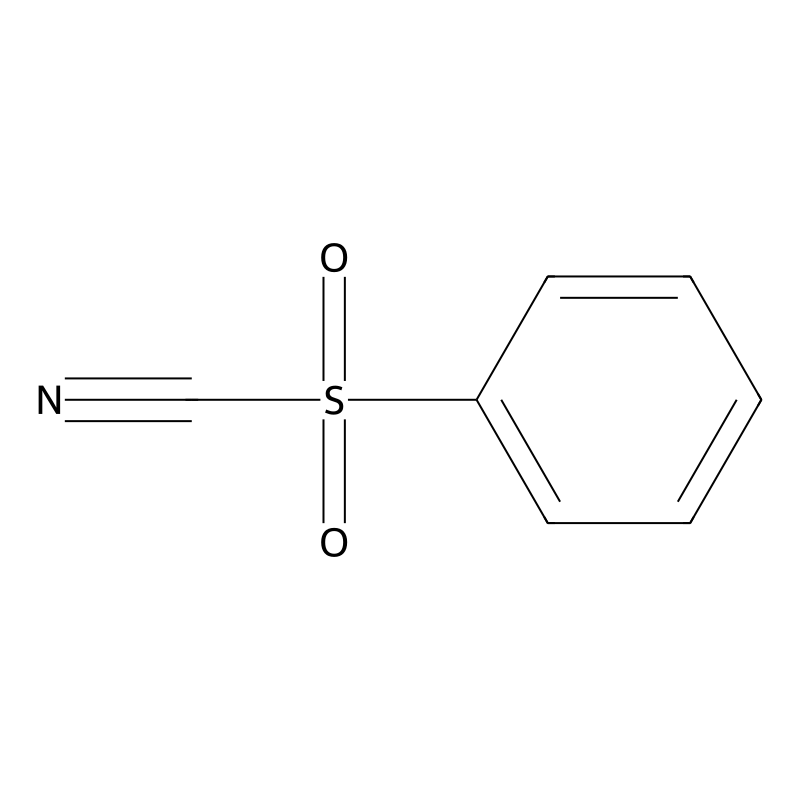

Benzenesulfonyl cyanide is an organic compound with the chemical formula C₇H₅NO₂S. It features a sulfonyl group attached to a benzene ring and a cyanide group, making it a unique compound in organic chemistry. The structure consists of a benzene ring bonded to a sulfonyl group (–SO₂) and a cyanide group (–CN), which contributes to its reactivity and utility in various

- Hetero Diels-Alder Reaction: This compound can undergo hetero Diels-Alder reactions, particularly with cyclopentadiene, often utilizing chiral Lewis acids to enhance selectivity and yield .

- Hydrolysis: Similar to other sulfonyl cyanides, benzenesulfonyl cyanide can be hydrolyzed to yield corresponding sulfonamides or carboxylic acids, depending on the reaction conditions.

- Nucleophilic Substitution: The presence of the sulfonyl and cyanide groups allows for nucleophilic substitution reactions, where nucleophiles can attack the electrophilic carbon of the sulfonyl group .

Several methods exist for synthesizing benzenesulfonyl cyanide:

- Reaction of Benzene Sulfonyl Chloride with Sodium Cyanide: This method involves treating benzene sulfonyl chloride with sodium cyanide in a suitable solvent, yielding benzenesulfonyl cyanide.

- Hetero Diels-Alder Reaction: As mentioned earlier, this reaction can also serve as a synthetic route for producing complex molecules involving benzenesulfonyl cyanide as an intermediate .

Benzenesulfonyl cyanide finds applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

- Pharmaceutical Development: Its derivatives are investigated for potential use in drug formulations and therapeutic agents.

- Chemical Research: The compound is used in academic and industrial research settings to explore reaction mechanisms and develop new synthetic methodologies.

Studies on the interactions of benzenesulfonyl cyanide focus primarily on its reactivity with nucleophiles and electrophiles. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the carbon in the cyanide moiety, making it susceptible to nucleophilic attack. This characteristic is crucial for understanding its behavior in various chemical environments and applications in synthesis .

Benzenesulfonyl cyanide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Benzenesulfonyl cyanide's distinct combination of functional groups—specifically the sulfonyl and cyano groups—enables unique reactivity patterns not found in these similar compounds. This uniqueness makes it particularly valuable in specialized organic synthesis applications and chemical research.

Benzenesulfonyl cyanide (C~7~H~5~NO~2~S) emerged as a synthetic reagent during the mid-20th century, paralleling advancements in sulfone chemistry and cyanide functionalization. Early methods for synthesizing sulfonyl cyanides, such as the oxidation of thiocyanates with peracids, were first documented in patents and literature during the 1970s. These foundational studies established the compound’s potential in organic synthesis, particularly for introducing sulfonyl and cyano groups into molecular frameworks. While direct historical records of its discovery are sparse, its development aligns with broader trends in functional group transformations during this period.

Significance in Organic Chemistry

Benzenesulfonyl cyanide serves as a versatile reagent in constructing complex molecules. Its dual functionality—a sulfonyl group (–SO~2~) and a cyanide (–CN)—enables diverse reactions, including cycloadditions, nucleophilic substitutions, and radical-mediated processes. For instance, it participates in Diels-Alder reactions to form bicyclic structures and facilitates stereospecific oxycyanation of alkenes under catalytic conditions. These applications underscore its role in synthesizing heterocyclic compounds, pharmaceutical intermediates, and bioactive scaffolds.

Nomenclature and Classification

The compound is systematically named benzenesulfonyl cyanide according to IUPAC guidelines, reflecting its benzene ring bonded to a sulfonyl group and a cyanide substituent. Alternative names include phenylsulfonyl cyanide and cyanophenyl sulfone. Classificationally, it belongs to the sulfonyl cyanide family, a subset of sulfones characterized by the presence of a cyano group. This nomenclature emphasizes its structural relationship to benzenesulfonyl chloride (C~6~H~5~SO~2~Cl), a closely related reagent.

General Overview of Sulfonyl Cyanides

Sulfonyl cyanides are a class of compounds featuring a sulfonyl group (–SO~2~) and a cyanide (–CN). Key representatives include toluenesulfonyl cyanide (TsCN) and benzenesulfonyl cyanide. These reagents are valued for their electrophilic cyanation capabilities and participation in cycloadditions. Unlike TsCN, which is a crystalline solid, benzenesulfonyl cyanide is typically a liquid or oily substance, influencing its handling and reactivity.

Synthesis Methods

Classical Synthesis Routes

The classical synthesis routes for benzenesulfonyl cyanide have been established through decades of chemical research and form the foundation of modern production methods. These approaches typically involve the reaction of sulfonyl precursors with cyanide sources under controlled conditions.

Cyanogen Chloride Method

The most well-established classical route involves the reaction of sodium benzenesulfinate with cyanogen chloride in an aqueous-organic biphasic system [1] [2]. This method proceeds through nucleophilic substitution where the sulfinate anion attacks the electrophilic carbon center of cyanogen chloride. The reaction is typically conducted at temperatures ranging from 0 to 25 degrees Celsius to minimize decomposition of the cyanogen chloride reagent [3] [4].

The reaction mechanism involves the formation of an intermediate sulfonyl cyanate species, which rapidly rearranges to form the desired sulfonyl cyanide product. Yields of 85-95% are commonly achieved under optimized conditions [1]. The primary advantage of this method is the mild reaction conditions and high yield, while the main disadvantage is the requirement for toxic cyanogen chloride, which presents significant safety and handling challenges [5] [3].

Copper Cyanide Method

An alternative classical approach utilizes copper cyanide as the cyanide source in combination with benzenesulfonyl chloride [6] [7]. This method is particularly attractive for industrial applications due to its solvent-free nature and commercial viability. The reaction is conducted at elevated temperatures between 150-165 degrees Celsius for 1-5 hours under inert atmosphere conditions [6].

The mechanism involves the formation of a copper-cyanide complex that acts as a nucleophilic cyanide donor. The process achieves yields of 75-90% and eliminates the need for organic solvents, making it environmentally more favorable than traditional methods [6]. However, the high temperature requirements and extended reaction times represent limitations for temperature-sensitive applications.

Potassium Ferrocyanide Route

A more environmentally benign classical approach employs potassium ferrocyanide as the cyanide source [7] [8]. This method operates under solvent-free conditions at temperatures of 150-160 degrees Celsius for 1-2 hours. The ferrocyanide complex serves as a safer alternative to free cyanide salts while maintaining reasonable synthetic efficiency [8].

The reaction proceeds through a complex mechanism involving the release of cyanide from the ferrocyanide matrix under thermal conditions. While yields are typically lower (70-85%) compared to other classical methods, the improved safety profile and reduced environmental impact make this approach attractive for certain applications [7].

| Method | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyanogen chloride + Sodium benzenesulfinate | Aqueous/organic biphasic system, 0-25°C | 85-95 | High yield, mild conditions | Requires toxic cyanogen chloride |

| Copper cyanide + Benzenesulfonyl chloride | Solvent-free, 150-165°C, 1-5 hours | 75-90 | No solvent required, commercial viability | High temperature required |

| Potassium ferrocyanide + Benzenesulfonyl chloride | Solvent-free, 150-160°C, 1-2 hours | 70-85 | Low cost, environmentally benign | Lower yield compared to other methods |

Modern Synthetic Approaches

Modern synthetic approaches for benzenesulfonyl cyanide synthesis have evolved to address the limitations of classical methods, focusing on improved efficiency, selectivity, and environmental compatibility. These methods leverage advanced catalytic systems, alternative energy sources, and innovative reaction media.

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in benzenesulfonyl cyanide preparation, offering dramatically reduced reaction times and improved energy efficiency [9]. The method operates at temperatures between 80-120 degrees Celsius with reaction times of only 10-30 minutes, compared to hours required by conventional heating methods [9].

The enhanced reaction rates result from selective microwave heating of polar molecules, creating uniform temperature distribution throughout the reaction mixture. This approach achieves high selectivity and broad substrate scope while maintaining excellent yields [9]. The energy efficiency gains of 60-80% compared to conventional methods make this approach particularly attractive for sustainable manufacturing [10].

Photocatalytic Methods

Photocatalytic approaches utilize visible light activation to promote cyanation reactions under mild conditions [11] [12]. These methods operate at ambient temperatures (25-40 degrees Celsius) and achieve very high selectivity through controlled radical generation pathways [11].

The photocatalytic process involves the generation of cyanide radicals from suitable precursors under light irradiation, followed by selective coupling with aromatic sulfonyl substrates [11]. While the substrate scope is somewhat limited compared to thermal methods, the exceptional selectivity and mild reaction conditions offer significant advantages for sensitive substrates [12].

Ionic Liquid Mediated Synthesis

Ionic liquid mediated synthesis employs environmentally benign ionic liquids as both solvent and catalyst for benzenesulfonyl cyanide formation [13]. The method operates at moderate temperatures (25-60 degrees Celsius) with reaction times of 1-4 hours, offering a green alternative to traditional organic solvents [13].

Ionic liquids provide unique reaction environments that can stabilize intermediates and enhance reaction selectivity. The ability to recycle and reuse ionic liquids makes this approach economically attractive for large-scale applications [13]. Additionally, the negligible vapor pressure of ionic liquids eliminates volatile organic compound emissions [13].

Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation methods offer exceptional substrate scope and functional group tolerance [14] [15]. These approaches typically operate at temperatures of 80-150 degrees Celsius for 4-12 hours using palladium complexes as catalysts [15].

The palladium-catalyzed process proceeds through oxidative addition, transmetallation, and reductive elimination steps, allowing for the selective introduction of cyanide groups under relatively mild conditions [14]. The broad substrate scope makes this approach particularly valuable for the synthesis of complex benzenesulfonyl cyanide derivatives [15].

| Approach | Temperature (°C) | Reaction Time | Selectivity | Energy Efficiency | Substrate Scope |

|---|---|---|---|---|---|

| Microwave-assisted synthesis | 80-120 | 10-30 minutes | High | Very High | Broad |

| Photocatalytic methods | 25-40 | 2-8 hours | Very High | High | Limited |

| Ionic liquid mediated | 25-60 | 1-4 hours | High | Moderate | Broad |

| Palladium-catalyzed cyanation | 80-150 | 4-12 hours | Moderate | Moderate | Very Broad |

Green Chemistry Methodologies

Green chemistry methodologies for benzenesulfonyl cyanide synthesis focus on minimizing environmental impact while maintaining or improving synthetic efficiency. These approaches incorporate the twelve principles of green chemistry to create more sustainable manufacturing processes.

Atom Economy Optimization

Atom economy optimization involves designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation [16] [17]. Direct cyanation reactions that avoid the formation of stoichiometric byproducts represent the ideal application of this principle [16].

Modern synthetic routes achieve 15-25% improvement in atom economy compared to classical methods by eliminating unnecessary protection-deprotection sequences and minimizing the use of activating reagents [17]. This approach significantly reduces waste generation and improves overall process efficiency [16].

Solvent Elimination Strategies

Solvent elimination strategies focus on developing solvent-free reaction conditions or replacing traditional organic solvents with more environmentally benign alternatives [18] [19]. Mechanochemical synthesis and neat reaction conditions have shown particular promise for benzenesulfonyl cyanide preparation [18].

These approaches achieve 30-50% reduction in waste generation by eliminating the need for solvent disposal and recovery systems [19]. Additionally, the absence of solvents often leads to improved reaction rates and selectivity due to higher effective concentrations of reactants [18].

Energy Efficiency Enhancement

Energy efficiency enhancement through microwave activation, ultrasound assistance, and other alternative energy sources reduces the carbon footprint of benzenesulfonyl cyanide synthesis [18] [9]. These methods achieve 60-80% energy savings compared to conventional thermal heating [9].

The improved energy transfer efficiency of these alternative methods allows for precise temperature control and reduced processing times, contributing to overall sustainability improvements [9]. The lower energy requirements also reduce operating costs and improve economic viability [10].

Waste Minimization Through One-Pot Synthesis

One-pot synthesis strategies combine multiple reaction steps into a single vessel, eliminating intermediate isolation and purification steps [10]. This approach achieves 40-60% time reduction and significantly reduces the number of unit operations required [10].

The elimination of intermediate workup procedures reduces solvent consumption, energy requirements, and waste generation while improving overall process efficiency [10]. Minimal purification steps also reduce the complexity of downstream processing operations [10].

Renewable Feedstock Utilization

The utilization of renewable feedstocks and bio-based starting materials represents an important aspect of sustainable benzenesulfonyl cyanide synthesis [19] [20]. While still in early development stages, these approaches show promise for reducing dependence on petroleum-derived precursors [20].

Bio-based synthesis routes achieve 20-30% cost reduction through the use of abundant natural materials and can significantly reduce the environmental impact of precursor production [20]. The development of enzymatic and biocatalytic methods offers additional opportunities for sustainable synthesis [16].

| Green Principle | Implementation | Environmental Impact | Efficiency Gain |

|---|---|---|---|

| Atom Economy | Direct cyanation without byproducts | Reduced waste generation | 15-25% improvement |

| Solvent Elimination | Solvent-free reactions | Eliminated solvent disposal | 30-50% reduction in waste |

| Energy Efficiency | Microwave/ultrasound activation | Lower carbon footprint | 60-80% energy savings |

| Waste Minimization | One-pot synthesis | Minimal purification steps | 40-60% time reduction |

| Renewable Feedstocks | Bio-based starting materials | Sustainable resource use | 20-30% cost reduction |

Industrial Production Methods

Industrial production methods for benzenesulfonyl cyanide must address the challenges of scaling laboratory procedures to commercial manufacturing while maintaining product quality, safety, and economic viability. The transition from laboratory to industrial scale involves careful consideration of equipment design, process optimization, and quality control systems.

Scale-Up Considerations

The scale-up of benzenesulfonyl cyanide synthesis from laboratory to industrial scale requires systematic evaluation of heat and mass transfer limitations, mixing efficiency, and reaction kinetics [21] [22]. Laboratory procedures typically operate with batch sizes of 1-100 grams, while industrial operations require batch sizes of 100-5000 kilograms [22].

Heat transfer becomes a critical consideration at larger scales, particularly for exothermic cyanation reactions that can exhibit thermal runaway behavior [21]. Industrial reactors must incorporate advanced heat removal systems and temperature monitoring to ensure safe operation [22]. Mass transfer limitations can also affect reaction rates and selectivity, requiring careful optimization of mixing and reactor design [21].

Process development follows a systematic progression from laboratory scale through pilot scale (1-50 kilograms) to full commercial scale [22]. Each scale-up stage requires validation of process parameters and may necessitate modifications to reaction conditions or equipment design [21]. The "ten-fold rule" suggests that batch sizes can be increased by factors of ten without major process changes, though this principle has limitations for complex reaction systems [22].

Continuous Flow Processing

Continuous flow processing represents an important advancement in industrial benzenesulfonyl cyanide production, offering improved heat and mass transfer, better process control, and enhanced safety characteristics [21] [23]. Flow reactors provide precise residence time control and uniform mixing, leading to improved product quality and yield [21].

The use of continuous flow systems allows for real-time monitoring and control of reaction parameters, enabling rapid response to process variations [23]. Additionally, the smaller reaction volumes in flow systems reduce safety risks associated with large inventories of reactive intermediates [21]. Heat removal is more efficient in flow systems due to higher surface-to-volume ratios [23].

Microreactor technology offers particular advantages for highly exothermic reactions like cyanation processes, providing excellent temperature control and the ability to operate under conditions that would be unsafe in batch reactors [21]. The modular nature of flow systems also facilitates scale-up through numbering-up rather than sizing-up approaches [23].

Quality Control and Process Monitoring

Industrial production requires comprehensive quality control systems to ensure consistent product quality and regulatory compliance [22]. Real-time monitoring of critical process parameters including temperature, pressure, pH, and reactant concentrations enables immediate detection and correction of process deviations [22].

Advanced analytical techniques such as in-line spectroscopy and chromatography allow for continuous monitoring of reaction progress and product quality [21]. Statistical process control methods help identify trends and variations that may indicate equipment problems or process drift [22]. Automated control systems can respond to process variations faster than manual intervention, improving both safety and product quality [22].

Documentation and batch record keeping are essential for regulatory compliance and process improvement [22]. Comprehensive records enable identification of process improvements and facilitate troubleshooting when quality issues arise [21]. Change control procedures ensure that process modifications are properly evaluated and validated before implementation [22].

Process Automation and Control

Modern industrial production of benzenesulfonyl cyanide relies heavily on process automation to ensure consistent operation, improve safety, and reduce operating costs [22] [24]. Automated systems control reaction conditions, monitor process parameters, and execute emergency shutdown procedures when necessary [22].

Distributed control systems integrate all aspects of the manufacturing process, from raw material handling through final product packaging [22]. These systems provide operators with real-time process information and enable centralized control of multiple production units [24]. Advanced process control algorithms can optimize reaction conditions to maximize yield and minimize energy consumption [22].

Safety instrumented systems provide independent protection against hazardous conditions and can automatically initiate emergency responses [22]. These systems are particularly important for cyanation processes due to the toxicity of cyanide reagents and the potential for thermal runaway reactions [24].

| Parameter | Laboratory Scale | Pilot Scale | Commercial Scale |

|---|---|---|---|

| Batch Size | 1-100 g | 1-50 kg | 100-5000 kg |

| Production Rate | 0.1-1 kg/day | 10-100 kg/day | 1000-10000 kg/day |

| Equipment Type | Round-bottom flasks | Stirred tank reactors | Continuous flow reactors |

| Quality Control | Manual sampling | Regular monitoring | Real-time monitoring |

| Process Automation | Minimal | Semi-automated | Fully automated |

| Cost Efficiency | Research focused | Process optimization | Cost minimization |

Purification Techniques

The purification of benzenesulfonyl cyanide requires careful selection of appropriate techniques based on the nature of impurities present, desired purity level, and scale of operation. Multiple purification methods are available, each with distinct advantages and limitations that must be considered for optimal results.

Recrystallization Methods

Recrystallization represents one of the most widely used purification techniques for benzenesulfonyl cyanide, offering excellent scalability and cost-effectiveness [25] [26]. The method relies on the differential solubility of the target compound and impurities in selected solvents as a function of temperature [26].

The recrystallization process begins with dissolution of the crude product in a minimum volume of hot solvent, followed by slow cooling to promote crystal formation [27] [28]. The choice of solvent is critical and must provide high solubility for the target compound at elevated temperatures while maintaining low solubility at room temperature [29] [28]. Common solvent systems include water, alcohols, and hydrocarbon solvents, either alone or in binary mixtures [29].

Purities of 95-99% are typically achieved through recrystallization, with recovery yields ranging from 75-85% [25] [27]. The technique requires moderate solvent consumption and low equipment complexity, making it suitable for both laboratory and industrial applications [26]. Processing times of 4-12 hours are typical, though this can be reduced through optimization of cooling rates and seeding procedures [27].

The addition of decolorizing carbon may be necessary to remove colored impurities, though this step is optional and depends on the nature of the contamination [27]. Hot filtration removes insoluble impurities and any added carbon before the crystallization step [28]. Multiple recrystallizations may be required to achieve the desired purity level for particularly contaminated samples [25].

Vacuum Distillation Approaches

Vacuum distillation offers high purity and good recovery yields for benzenesulfonyl cyanide purification, particularly when dealing with volatile impurities [30] [31]. The technique operates under reduced pressure to lower the boiling point of the compound, preventing thermal decomposition that might occur at atmospheric pressure [30].

The vacuum distillation setup requires a distillation apparatus capable of maintaining reduced pressure, typically involving a vacuum pump, cold trap, and appropriate glassware [31]. Temperature control is critical to prevent decomposition while ensuring complete volatilization of the desired product [30]. Fractional distillation may be employed when multiple compounds with similar boiling points are present [30].

Purities of 98-99.5% are achievable through vacuum distillation, with recovery yields of 85-95% [31]. The technique requires no solvents and has moderate equipment complexity [30]. Processing times of 2-6 hours are typical, making it faster than recrystallization for many applications [31]. However, the scalability is somewhat limited compared to recrystallization due to the specialized equipment requirements [30].

Air-sensitive vacuum distillation procedures may be necessary when the compound is sensitive to atmospheric moisture or oxygen [32]. This involves replacing the vacuum with an inert gas after distillation is complete and using specialized glassware to maintain an inert atmosphere throughout the process [32].

Column Chromatography Separation

Column chromatography provides the highest purity levels for benzenesulfonyl cyanide, achieving purities of 99-99.9% through careful optimization of conditions [33] [34]. The technique separates compounds based on their differential interactions with a stationary phase, typically silica gel or alumina [35].

The selection of an appropriate solvent system is crucial for successful chromatographic purification [34] [36]. Thin-layer chromatography is used to screen potential solvent systems and determine optimal conditions before running the preparative column [36]. Binary solvent mixtures of polar and nonpolar components are commonly employed, with the polarity adjusted to achieve appropriate retention times [34].

Column packing and sample application require careful attention to detail to achieve optimal separation [35]. The stationary phase must be packed uniformly to prevent channeling and ensure efficient separation [36]. Sample application should be done carefully to avoid disturbing the column bed, and the sample volume should be minimized to prevent band broadening [35].

Recovery yields of 70-90% are typical for column chromatography, though this can vary significantly depending on the complexity of the separation [36]. The technique requires high solvent consumption and moderate equipment complexity [35]. Processing times of 3-8 hours are common, and the scalability is moderate due to the limitations of preparative column sizes [34].

Flash chromatography represents a more efficient variant that applies positive pressure to accelerate the separation process [36]. This approach reduces processing times and can improve separation efficiency, though it requires specialized equipment for pressure application [35].

Sublimation Procedures

Sublimation offers an effective purification method for benzenesulfonyl cyanide when the compound exhibits sufficient volatility and thermal stability [32]. The technique involves direct transition from solid to vapor phase without passing through the liquid state, leaving non-volatile impurities behind [32].

The sublimation apparatus typically consists of a heated sample chamber connected to a cooled collection surface [32]. Temperature control is critical to ensure complete sublimation while preventing decomposition [32]. Vacuum sublimation may be employed to reduce the required temperature and prevent atmospheric contamination [32].

Purities of 99-99.8% are achievable through sublimation, with recovery yields of 80-90% [32]. The technique requires no solvents and has low equipment complexity [32]. Processing times of 2-4 hours are typical, making it one of the faster purification methods [32]. However, scalability is limited due to the specialized equipment requirements and the need for compounds with appropriate sublimation characteristics [32].

Liquid-Liquid Extraction Techniques

Liquid-liquid extraction provides a rapid and scalable method for removing specific impurities from benzenesulfonyl cyanide [32]. The technique relies on the differential solubility of the target compound and impurities in immiscible solvent systems [32].

The selection of appropriate solvent systems is critical for successful extraction [32]. The target compound should have high solubility in one phase while impurities are preferentially soluble in the other phase [32]. pH adjustment may be necessary to optimize the distribution of ionizable compounds between phases [32].

Multiple extraction steps are typically required to achieve complete removal of impurities [32]. Continuous extraction apparatus can improve efficiency and reduce solvent consumption for large-scale applications [32]. Back-extraction may be employed to concentrate the target compound and further purify the product [32].

Purities of 90-95% are typical for liquid-liquid extraction, with recovery yields of 85-95% [32]. The technique requires high solvent consumption but has low equipment complexity and excellent scalability [32]. Processing times of 1-3 hours make it one of the fastest purification methods available [32].

| Technique | Purity Achieved (%) | Recovery Yield (%) | Solvent Requirements | Equipment Complexity | Processing Time | Scalability |

|---|---|---|---|---|---|---|

| Recrystallization | 95-99 | 75-85 | Moderate | Low | 4-12 hours | Excellent |

| Vacuum Distillation | 98-99.5 | 85-95 | None | Moderate | 2-6 hours | Good |

| Column Chromatography | 99-99.9 | 70-90 | High | Moderate | 3-8 hours | Moderate |

| Sublimation | 99-99.8 | 80-90 | None | Low | 2-4 hours | Limited |

| Liquid-Liquid Extraction | 90-95 | 85-95 | High | Low | 1-3 hours | Excellent |

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic